2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol (CAS 1031721-43-3) is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 6-position and a tertiary alcohol moiety at the 3-position of the pyridine ring. The compound has a molecular formula of C9H10F3NO and a molecular weight of 205.18 g/mol.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 1031721-43-3
Cat. No. B1503185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol
CAS1031721-43-3
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3
InChIKeySTLZRNRPGIKLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol (CAS 1031721-43-3): Technical Baseline and Procurement Context


2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol (CAS 1031721-43-3) is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 6-position and a tertiary alcohol moiety at the 3-position of the pyridine ring. The compound has a molecular formula of C9H10F3NO and a molecular weight of 205.18 g/mol [1]. Its calculated partition coefficient (LogP) is reported as 2.33, indicating moderate lipophilicity suitable for applications requiring balanced solubility and membrane permeability [2]. The compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting mutant isocitrate dehydrogenase 2 (IDH2) in oncology applications [3].

Why 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol (CAS 1031721-43-3) Cannot Be Interchanged with Non-Fluorinated or Positional Analogs


The specific substitution pattern of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol—a trifluoromethyl group at the 6-position and a tertiary alcohol at the 3-position—confers a distinct set of physicochemical and reactivity properties that are not replicated by closely related analogs. The presence of the trifluoromethyl group significantly increases lipophilicity (ΔLogP approximately 1.5–2.0 units compared to the unsubstituted pyridine analog), alters electron density on the pyridine ring, and influences metabolic stability [1]. These properties are critical for downstream applications in medicinal chemistry, where subtle changes in substitution pattern can lead to loss of target binding or pharmacokinetic efficacy [2]. Furthermore, the compound serves as a specific intermediate in patented synthetic routes to IDH2 inhibitors, where the trifluoromethyl group is essential for maintaining the required binding interactions with the mutant enzyme [3]. Simple substitution with a non-fluorinated or differently substituted pyridine analog would therefore result in a different chemical entity with unpredictable and likely inferior performance in these validated applications.

Quantitative Differentiation of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol (CAS 1031721-43-3) Against Key Analogs


Enhanced Lipophilicity Compared to Non-Fluorinated Pyridine Analog

The introduction of a trifluoromethyl group at the 6-position of the pyridine ring substantially increases the lipophilicity of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol relative to its non-fluorinated analog, 2-(pyridin-3-yl)propan-2-ol. The calculated LogP for the target compound is 2.33 [1], whereas the non-fluorinated analog exhibits a significantly lower LogP (class-level inference based on the known lipophilicity-enhancing effect of the -CF3 group, which typically increases LogP by approximately 1.5–2.0 units) [2]. This difference directly impacts membrane permeability and solubility characteristics, making the fluorinated derivative more suitable for applications requiring balanced physicochemical properties in drug discovery campaigns.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Validated Role as Key Intermediate in IDH2 Inhibitor Synthesis

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is explicitly claimed as a synthetic intermediate in patent literature describing inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a target of high interest in oncology [1]. While quantitative comparative data for the isolated building block are not available in the public domain, the compound's specific substitution pattern is essential for the downstream synthesis of potent IDH2 inhibitors, where the trifluoromethyl group at the 6-position of the pyridine ring is a critical pharmacophoric element for binding to the mutant enzyme [2]. Analogs lacking this substitution pattern would fail to yield the desired active pharmaceutical ingredient, thereby limiting their utility in this specific and commercially significant application.

Oncology IDH2 Inhibitor Building Block

Established Synthetic Accessibility via a Documented Route

A scalable synthetic route to 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol is described in the peer-reviewed process chemistry literature, demonstrating the compound's accessibility for research and development purposes [1]. The synthesis involves the reaction of 6-(trifluoromethyl)nicotinic acid with methylmagnesium bromide, yielding the desired tertiary alcohol. While direct comparative yield data against analogous syntheses are not provided, the publication of a dedicated process-scale route underscores the compound's practical importance and differentiates it from less-characterized or commercially unavailable analogs that may require de novo synthetic development.

Organic Synthesis Process Chemistry Scale-up

Procurement-Driven Application Scenarios for 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol (CAS 1031721-43-3)


Synthesis of Mutant IDH2 Inhibitors for Oncology Research

This compound is a validated building block for the construction of potent inhibitors targeting mutant isocitrate dehydrogenase 2 (IDH2), as documented in patent literature [1]. Research groups engaged in medicinal chemistry optimization of IDH2-targeted therapies should prioritize this specific building block to ensure the correct substitution pattern is present in the final inhibitor, as the 6-trifluoromethylpyridine motif is a critical pharmacophoric element for binding to the mutant enzyme [2].

Medicinal Chemistry Campaigns Requiring Balanced Lipophilicity

The calculated LogP of 2.33 [3] positions this compound as a moderately lipophilic building block suitable for lead optimization programs where enhanced membrane permeability is desired without excessive hydrophobicity. The trifluoromethyl group provides a significant lipophilicity increase compared to non-fluorinated pyridine analogs [4], making this compound a strategic choice for medicinal chemists seeking to modulate the physicochemical properties of their lead series while maintaining a synthetically accessible core.

Process Chemistry and Scale-Up Studies

For laboratories or CROs planning to scale up the synthesis of trifluoromethylpyridine-containing intermediates, this compound offers the advantage of a documented process-scale synthetic route [5]. The availability of detailed experimental procedures and characterization data reduces development time and technical risk, providing a clear procurement advantage over less-characterized analogs that would require de novo route development and optimization.

Fluorinated Building Block Collections for Fragment-Based Drug Discovery

As a fluorinated heterocyclic building block, this compound is a valuable addition to fragment libraries designed for fragment-based drug discovery (FBDD) and diversity-oriented synthesis. The combination of a trifluoromethyl group (which enhances metabolic stability and modulates pKa) and a tertiary alcohol handle (which provides a site for further functionalization) makes it a versatile scaffold for generating diverse chemical matter with favorable drug-like properties.

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